![molecular formula C9H15ClN4O4S2 B2895585 {[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine CAS No. 2094455-76-0](/img/structure/B2895585.png)
{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . The core structure of the compound includes a 6-chloropyridine-3-sulfonamido group, an ethyl group, a sulfamoyl group, and two dimethylamine groups.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 6-chloropyridine-3-sulfonamido group would likely contribute to the aromaticity of the compound, while the ethyl, sulfamoyl, and dimethylamine groups would add to its polarity .Chemical Reactions Analysis
As a sulfonamide derivative, this compound would likely undergo reactions typical of sulfonamides, such as hydrolysis, acylation, and displacement reactions . The presence of the chloropyridine group could also make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, sulfonamides generally have high melting points and are soluble in organic solvents . The presence of the chloropyridine group could potentially increase its reactivity .properties
IUPAC Name |
6-chloro-N-[2-(dimethylsulfamoylamino)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O4S2/c1-14(2)20(17,18)13-6-5-12-19(15,16)8-3-4-9(10)11-7-8/h3-4,7,12-13H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCXYAGZTYDKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCNS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine |
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